molecular formula C7H10N2O2S B13254320 3-(Ethanesulfonyl)pyridin-4-amine

3-(Ethanesulfonyl)pyridin-4-amine

Cat. No.: B13254320
M. Wt: 186.23 g/mol
InChI Key: OJOVPCPUBDJMQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)pyridin-4-amine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridin-4-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(Ethanesulfonyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The ethanesulfonyl group can enhance the compound’s binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethanesulfonyl)pyridin-4-amine is unique due to the presence of both the ethanesulfonyl and amine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-ethylsulfonylpyridin-4-amine

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9)

InChI Key

OJOVPCPUBDJMQS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CN=C1)N

Origin of Product

United States

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